1-(3,5-Dimethoxyphenyl)ethanamine
Overview
Description
1-(3,5-Dimethoxyphenyl)ethanamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dimethoxyphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 3,5-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction typically occurs under an inert atmosphere and at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 3,5-Dimethoxybenzaldehyde or 3,5-Dimethoxybenzoic acid.
Reduction: 3,5-Dimethoxyphenylethanol or 3,5-Dimethoxyphenylethylamine.
Substitution: Various substituted phenylethylamines depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)ethanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)ethanamine involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin 5-HT2A receptors. This interaction can modulate the activity of intracellular signaling pathways, leading to various physiological effects . The compound may also influence other receptors and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
1-(3,5-Dimethoxyphenyl)ethanamine can be compared with other similar compounds, such as:
2,5-Dimethoxyphenethylamine: Similar structure but with different substitution patterns on the benzene ring.
3,4-Dimethoxyphenethylamine: Another derivative with methoxy groups at different positions.
2,5-Dimethoxy-4-methylphenethylamine (DOM): A well-known psychoactive compound with additional methyl substitution.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAAZZHQLIEDTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97294-78-5 | |
Record name | 3,5-Dimethoxy-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97294-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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